molecular formula C12H27FO6P2 B2380519 Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) CAS No. 1312032-27-1

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate)

Cat. No.: B2380519
CAS No.: 1312032-27-1
M. Wt: 348.288
InChI Key: SBVCBBCDPGCSOD-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₇FO₆P₂ and a molecular weight of 348.13 g/mol . This compound is characterized by the presence of a fluorine atom attached to a butane backbone, with two phosphonate groups attached to the same carbon atom. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be achieved through different methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with an alkyl halide in the presence of a base such as cesium carbonate or sodium hydride . The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The reaction mixture is then worked up by extraction and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include alkyl halides, bases like cesium carbonate or sodium hydride, and solvents such as DMF or DMSO . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of substituted phosphonates .

Mechanism of Action

The mechanism of action of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) involves its ability to interact with specific molecular targets and pathways. As a flame retardant, it functions by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability and smoke production

Comparison with Similar Compounds

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds such as tetraethyl fluoromethylenebisphosphonate and tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate) . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the fluorine atom in tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) makes it unique and imparts distinct chemical properties that are advantageous in certain applications.

Properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-1-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCBBCDPGCSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27FO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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